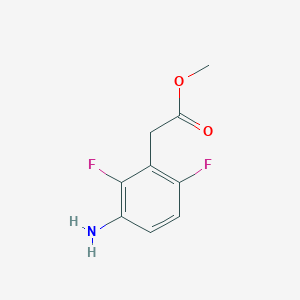

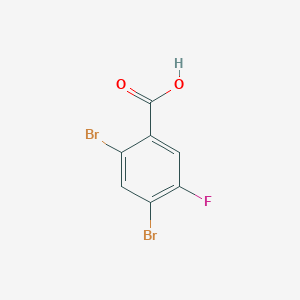

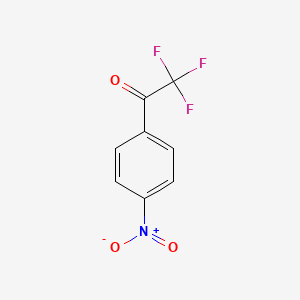

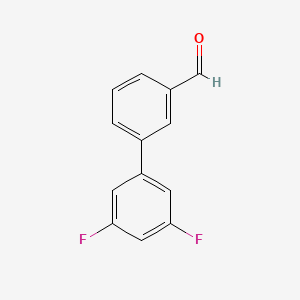

3-(3,5-Difluorophenyl)benzaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(3,5-Difluorophenyl)benzaldehyde, also known as DFBA, is an organic compound with the molecular formula C13H8F2O . It has a wide range of applications in different fields of research and industry.

Synthesis Analysis

The synthesis of benzaldehydes, including 3-(3,5-Difluorophenyl)benzaldehyde, can be achieved by the Vilsmeier–Haack reaction of corresponding benzyl alcohols using dimethyl formamide in excess of phosphorus oxychloride . This reaction is highly selective and yields more than 90% .Molecular Structure Analysis

The molecular weight of 3-(3,5-Difluorophenyl)benzaldehyde is 218.19900 . The molecule has a polar surface area (PSA) of 17.07000 and a LogP value of 3.44430 .Chemical Reactions Analysis

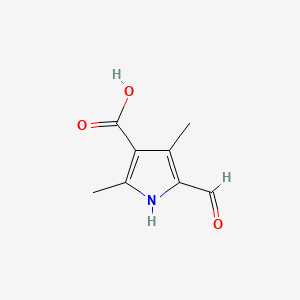

Indole derivatives, which include 3-(3,5-Difluorophenyl)benzaldehyde, have been found to possess various biological activities . For instance, the acetamide compounds 2-(4-(benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(3,5-difluorophenyl) acetamide showed good activity against gram-positive bacteria .Applications De Recherche Scientifique

Synthetic Chemistry and Anticancer Research

One notable application of fluorinated benzaldehydes, including 3-(3,5-Difluorophenyl)benzaldehyde, is in the synthesis of anticancer compounds. For instance, the synthesis of fluorinated analogues of combretastatin A-4, a potent anticancer molecule, utilizes fluorinated benzaldehydes. These compounds retain cell growth inhibitory properties, showcasing the importance of fluorinated intermediates in medicinal chemistry (Lawrence et al., 2003).

Catalysis and Chemical Transformations

Research has also highlighted the role of benzaldehyde derivatives in catalysis. For example, sulfated Ti-SBA-15 catalysts, enhanced by physiochemical modifications, have shown increased activity for the oxidation of benzyl alcohol to benzaldehyde, underscoring the compound's utility in industrial chemical processes (Sharma et al., 2012). Similarly, NiFe2O4 nanoparticles have been used as catalysts for the selective oxidation of benzyl alcohol to benzaldehyde under mild conditions, demonstrating the compound's relevance in green chemistry (Iraqui et al., 2020).

Luminescence Sensing

The utility of 3-(3,5-Difluorophenyl)benzaldehyde extends to the field of luminescence sensing. Metal-organic frameworks (MOFs) based on benzaldehyde derivatives have been synthesized for the selective sensing of chemicals, such as benzaldehyde-based derivatives. These MOFs exhibit characteristic emissions, making them potential fluorescence sensors for detecting specific molecules (Shi et al., 2015).

Materials Science and Polymerization

The compound finds applications in materials science as well. For example, benzaldehyde formaldehyde azine has been synthesized as a new monomer for polymerization, exploring its potential in creating novel polymeric materials. Such research highlights the versatility of benzaldehyde derivatives in synthesizing materials with unique properties (Hashidzume et al., 2000).

Propriétés

IUPAC Name |

3-(3,5-difluorophenyl)benzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F2O/c14-12-5-11(6-13(15)7-12)10-3-1-2-9(4-10)8-16/h1-8H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCCUWDBZWCZMFU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=CC(=CC(=C2)F)F)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80457614 |

Source

|

| Record name | 3-(3,5-difluorophenyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80457614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3,5-Difluorophenyl)benzaldehyde | |

CAS RN |

656306-74-0 |

Source

|

| Record name | 3-(3,5-difluorophenyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80457614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.